[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
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Description
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C24H20ClNO4S and its molecular weight is 453.94. The purity is usually 95%.
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Biological Activity
The compound 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1114852-64-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, along with insights from relevant studies and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H20ClNO4S, with a molecular weight of approximately 453.9 g/mol. The structure features a benzothiazine core with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H20ClNO4S |
Molecular Weight | 453.9 g/mol |
CAS Number | 1114852-64-0 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Antioxidants neutralize harmful free radicals, preventing cellular damage and contributing to overall health. The antioxidant properties of this compound have been investigated in various contexts, including food preservation and potential health supplements.
The antioxidant activity may be attributed to the presence of the methoxy and chloro groups in its structure, which could enhance the compound's ability to donate electrons and stabilize free radicals. This mechanism is essential in mitigating oxidative stress-related cellular damage.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent . Similar compounds within the benzothiazine family have demonstrated effectiveness against various microbial strains, suggesting that this compound may interfere with microbial growth or metabolism through direct interaction with microbial enzymes or receptors.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of several benzothiazine derivatives, revealing that compounds with structural similarities to 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard microbiological assays.
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the benzothiazine core can enhance biological activity. For instance, introducing different substituents on the aromatic rings has been associated with increased potency against specific microbial strains.
Synthesis Methods
The synthesis of 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be achieved through various methods:
- One-pot reactions involving precursor compounds such as benzil and 5-bromosalicylaldehyde.
- Metal complexation reactions using transition metal salts to modify the compound's properties for enhanced biological activity.
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-15-8-10-18(16(2)12-15)24(27)23-14-26(17-9-11-21(30-3)19(25)13-17)20-6-4-5-7-22(20)31(23,28)29/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUYBBRKIGEZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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